molecular formula C21H38NO4- B14748377 10-(1,2,2,3,6,6-Hexamethylpiperidin-4-yl)oxy-10-oxidanylidene-decanoate

10-(1,2,2,3,6,6-Hexamethylpiperidin-4-yl)oxy-10-oxidanylidene-decanoate

Katalognummer: B14748377
Molekulargewicht: 368.5 g/mol
InChI-Schlüssel: BLAVTCXLVOGPEW-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-[(1,2,2,3,6,6-hexamethyl-4-piperidinyl)oxy]-10-oxodecanoate is a chemical compound known for its unique structure and properties. It is often used as a light stabilizer in various industrial applications, particularly in coatings and inks. This compound helps prevent degradation caused by exposure to sunlight, making it valuable in maintaining the integrity of materials exposed to UV radiation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10-[(1,2,2,3,6,6-hexamethyl-4-piperidinyl)oxy]-10-oxodecanoate typically involves the esterification of decanedioic acid with 1,2,2,3,6,6-hexamethyl-4-piperidinol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, resulting in the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction conditions. The final product is purified through distillation or recrystallization to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

10-[(1,2,2,3,6,6-hexamethyl-4-piperidinyl)oxy]-10-oxodecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .

Wissenschaftliche Forschungsanwendungen

10-[(1,2,2,3,6,6-hexamethyl-4-piperidinyl)oxy]-10-oxodecanoate has several scientific research applications:

Wirkmechanismus

The mechanism by which 10-[(1,2,2,3,6,6-hexamethyl-4-piperidinyl)oxy]-10-oxodecanoate exerts its effects involves the absorption of UV radiation and the subsequent dissipation of the absorbed energy as heat. This prevents the formation of free radicals that can cause degradation of the material. The compound’s molecular structure allows it to effectively absorb and stabilize UV radiation, protecting the underlying material .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate
  • Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate
  • 2,2,6,6-Tetramethylpiperidinol

Uniqueness

10-[(1,2,2,3,6,6-hexamethyl-4-piperidinyl)oxy]-10-oxodecanoate is unique due to its specific molecular structure, which provides enhanced stability and UV absorption properties compared to similar compounds. Its ability to form stable ester bonds and its high resistance to photodegradation make it particularly valuable in applications requiring long-term exposure to sunlight .

Eigenschaften

Molekularformel

C21H38NO4-

Molekulargewicht

368.5 g/mol

IUPAC-Name

10-(1,2,2,3,6,6-hexamethylpiperidin-4-yl)oxy-10-oxodecanoate

InChI

InChI=1S/C21H39NO4/c1-16-17(15-20(2,3)22(6)21(16,4)5)26-19(25)14-12-10-8-7-9-11-13-18(23)24/h16-17H,7-15H2,1-6H3,(H,23,24)/p-1

InChI-Schlüssel

BLAVTCXLVOGPEW-UHFFFAOYSA-M

Kanonische SMILES

CC1C(CC(N(C1(C)C)C)(C)C)OC(=O)CCCCCCCCC(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.